1-(6-(Methylamino)pyridin-3-yl)propan-1-one
Description
1-(6-(Methylamino)pyridin-3-yl)propan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with a methylamino group at the 6-position and a propan-1-one moiety at the 3-position. Its synthesis involves the reaction of n-pentylamine with precursors, yielding the compound in 74% efficiency under optimized conditions . The structure is confirmed by ¹H NMR spectroscopy, with characteristic peaks at δ 8.86 (d, 4J = 2.2 Hz, 1H, pyridine-H), 8.00 (m, 2H), and 6.56 (d, 3J = 9.0 Hz, 1H, NH-CH3) . The compound’s molecular formula is C9H12N2O, with a molecular weight of 164.21 g/mol.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[6-(methylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-3-8(12)7-4-5-9(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
MASQMEIIVJTIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine and acetone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Methylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Pyridine vs. Phenyl Backbone: The target compound and 5f share a pyridine core, whereas 3-MMC and leniolisib incorporate phenyl or fused heterocyclic systems.
- Leniolisib’s trifluoromethyl group improves metabolic stability and lipophilicity .
- Functional Group Variations : Propan-1-one in the target compound and 3-MMC offers ketone reactivity, while 3-(6-chloropyridin-3-yl)propan-1-ol’s alcohol group increases hydrophilicity .
Pharmacological and Application Insights
- Target Compound : Serves as a precursor for fluorinated derivatives like 7g, which modulate lactate transport in Plasmodia .
- 5f : The methoxyphenyl group may enhance interactions with aromatic residues in target proteins, though its exact applications are unspecified .
- 3-MMC: Demonstrates stimulant effects via monoamine reuptake inhibition, underscoring the impact of β-methylamino placement on psychoactivity .
- Leniolisib : Clinically approved, illustrating how propan-1-one integration into complex scaffolds can yield therapeutics with high target specificity .
Biological Activity
1-(6-(Methylamino)pyridin-3-yl)propan-1-one is a chemical compound recognized for its unique structure, which includes a pyridine ring substituted with a methylamino group and a propanone moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_10H_12N_2O
- Molecular Weight : Approximately 204.27 g/mol
- IUPAC Name : 1-(6-(Methylamino)pyridin-3-yl)propan-1-one
The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Research indicates that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can bind to specific enzymes or receptors, modulating their activity. This interaction may lead to the inhibition or activation of metabolic pathways, resulting in various biological effects, including anti-inflammatory and antimicrobial activities .
Potential Targets
- Enzymes involved in metabolic pathways
- Receptors associated with inflammation and infection responses
Antimicrobial Activity
Studies have shown that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one exhibits antimicrobial properties. Its ability to inhibit microbial growth suggests potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one effectively inhibited the activity of specific enzymes linked to inflammatory responses, indicating its potential as an anti-inflammatory agent.
- Binding Affinity : Research on binding affinity revealed that the compound interacts with certain receptors, suggesting a mechanism through which it may exert its biological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one | Pyridine derivative | Modulates enzyme activity |
| 1-(6-(Propylamino)pyridin-3-yl)propan-1-one | Pyridine derivative | Anti-inflammatory and antimicrobial |
The comparison highlights the uniqueness of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one due to its specific functional groups, which may impart distinct biological properties compared to similar compounds.
Synthesis and Applications
The synthesis of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions, utilizing reagents that facilitate the formation of the pyridine ring and the propanone moiety. Understanding these synthetic routes is crucial for enhancing its availability for research and therapeutic use.
Potential Applications
- Drug development targeting inflammation and infection
- Further exploration in medicinal chemistry for novel therapeutic agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
